molecular formula C15H23N3O B13641613 2-(Cyclohexyl(ethyl)amino)-N'-hydroxybenzimidamide

2-(Cyclohexyl(ethyl)amino)-N'-hydroxybenzimidamide

Cat. No.: B13641613
M. Wt: 261.36 g/mol
InChI Key: IHPUDMSJLXKWRT-UHFFFAOYSA-N
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Description

2-(Cyclohexyl(ethyl)amino)-N’-hydroxybenzimidamide is an organic compound that features a benzimidamide core with a cyclohexyl(ethyl)amino substituent and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexyl(ethyl)amino)-N’-hydroxybenzimidamide typically involves the reaction of benzimidamide derivatives with cyclohexyl(ethyl)amine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexyl(ethyl)amino)-N’-hydroxybenzimidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The amino group can participate in substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.

Scientific Research Applications

2-(Cyclohexyl(ethyl)amino)-N’-hydroxybenzimidamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(Cyclohexyl(ethyl)amino)-N’-hydroxybenzimidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclohexylamino)-N’-hydroxybenzimidamide
  • 2-(Ethylamino)-N’-hydroxybenzimidamide
  • 2-(Cyclohexyl(ethyl)amino)-N’-methoxybenzimidamide

Uniqueness

2-(Cyclohexyl(ethyl)amino)-N’-hydroxybenzimidamide is unique due to its specific substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[cyclohexyl(ethyl)amino]-N'-hydroxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O/c1-2-18(12-8-4-3-5-9-12)14-11-7-6-10-13(14)15(16)17-19/h6-7,10-12,19H,2-5,8-9H2,1H3,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHPUDMSJLXKWRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C2=CC=CC=C2C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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